Product packaging for 3-Ethoxypentanoate(Cat. No.:CAS No. 94825-54-4)

3-Ethoxypentanoate

Cat. No.: B1628991
CAS No.: 94825-54-4
M. Wt: 145.18 g/mol
InChI Key: KGQIPOITYJJHSU-UHFFFAOYSA-M
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Description

3-Ethoxypentanoate, with the CAS registry number 94825-54-4 , is a chemical compound defined by the molecular formula C7H13O3- and has a molecular weight of approximately 145.18 g/mol . As an ester, this compound is characterized by an ester functional group integrated with an ether side chain, which can influence its polarity and reactivity. This specific structure suggests potential utility as a synthetic intermediate or a building block in organic synthesis and pharmaceutical research . Esters of this nature are frequently employed in the development of flavoring agents, fragrances, and specialty chemicals . Researchers value this compound for its application in constructing more complex molecular architectures and for studying reaction mechanisms involving ester and ether functionalities. The mechanism of action for esters typically involves their participation in chemical reactions as electrophiles or their transformation into other functional groups, such as through hydrolysis or transesterification. This compound is supplied for laboratory and research purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any form of human or personal use. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13O3- B1628991 3-Ethoxypentanoate CAS No. 94825-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(10-4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQIPOITYJJHSU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611948
Record name 3-Ethoxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94825-54-4
Record name 3-Ethoxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification of 3-Ethoxypentanoic Acid

The most direct method involves esterifying 3-ethoxypentanoic acid with ethanol under acidic conditions:
Procedure :

  • Reactants : 3-Ethoxypentanoic acid (1 mol), ethanol (5 mol), sulfuric acid (0.1 mol).
  • Conditions : Reflux at 80°C for 6–8 h.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and distillation.

Outcomes :

  • Yield : 70–85% (dependent on acid purity).
  • Challenges : Requires high-purity 3-ethoxypentanoic acid, which itself demands multi-step synthesis (e.g., oxidation of 3-ethoxypentanol).

Nucleophilic Substitution of 3-Halopentanoates

A two-step approach utilizing halogenated intermediates:
Step 1 : Synthesis of ethyl 3-bromopentanoate via bromination of ethyl pent-3-enoate using HBr/H₂O₂.
Step 2 : Ethoxy group introduction via SN2 reaction:

  • Reactants : Ethyl 3-bromopentanoate (1 mol), NaOEt (1.2 mol).
  • Conditions : Anhydrous ethanol, 60°C, 12 h.

Outcomes :

  • Yield : 65–75%.
  • Side Reactions : Elimination (≤15% alkene byproduct) necessitates careful temperature control.

Continuous-Flow Synthesis Using Heterogeneous Catalysts

Adapting methods from ethyl 3-ethoxypropionate production:
Reactants : Ethyl acrylate, ethanol, 3-pentanol.
Catalyst : Anion-exchange resin (e.g., Amberlyst A26).
Conditions : Tubular reactor, 90°C, residence time 30 min.

Outcomes :

  • Yield : Up to 82% (optimized for pentanoate chain).
  • Advantages : Catalyst recyclability, reduced side reactions.

Advanced Methodological Innovations

Enzymatic Esterification

Lipase-catalyzed transesterification offers a green alternative:
Procedure :

  • Enzyme : Candida antarctica lipase B (CALB).
  • Substrates : 3-Ethoxypentanoic acid, ethanol (molar ratio 1:3).
  • Conditions : Solvent-free, 45°C, 24 h.

Outcomes :

  • Yield : 60–68%.
  • Limitations : Longer reaction times vs. chemical methods.

Oxidation of 3-Ethoxypentanol

Step 1 : Synthesis of 3-ethoxypentanol via Grignard addition:

  • Ethoxypropane + CH₂=CHMgBr → 3-ethoxypentanol.
    Step 2 : Oxidation to 3-ethoxypentanoic acid using KMnO₄/H₂SO₄.
    Step 3 : Esterification as in Section 2.1.

Overall Yield : 50–55%.

Comparative Analysis of Methods

Method Yield Catalyst Temperature Key Advantage
Acid-Catalyzed Esterification 70–85% H₂SO₄ 80°C Simplicity
Nucleophilic Substitution 65–75% None 60°C Avoids acid handling
Continuous-Flow 82% Anion-exchange resin 90°C Scalability, low waste
Enzymatic 60–68% CALB lipase 45°C Eco-friendly, mild conditions

Key Observations :

  • Industrial Preference : Continuous-flow systems balance yield and scalability.
  • Academic Interest : Enzymatic methods prioritize sustainability despite moderate yields.

Challenges and Optimization Strategies

Regioselectivity in Ether Formation

Introducing the ethoxy group at the third carbon often competes with alternative sites. Strategies include:

  • Protective Groups : Temporarily blocking reactive sites (e.g., silyl ethers).
  • Directed Metalation : Using LDA to deprotonate specific positions prior to ethoxylation.

Purification Complexities

  • Distillation : Effective for separating 3-ethoxypentanoate (bp ~180°C) from ethanol and byproducts.
  • Chromatography : Required for lab-scale isolation when high purity (>98%) is essential.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride as the reducing agent.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: 3-Ethoxypentanoic acid and ethanol.

    Reduction: 3-Ethoxypentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Ethoxypentanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethoxypentanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility: The ethoxy group in this compound enhances polarity, favoring solubility in polar aprotic solvents. The thienyl group in Ethyl 5-(3-thienyl)pentanoate introduces aromaticity and sulfur-based electron interactions, reducing overall polarity and increasing compatibility with non-polar solvents .

Reactivity: The ethoxy group in this compound may participate in nucleophilic substitutions or hydrolysis under acidic/basic conditions. The thienyl group in Ethyl 5-(3-thienyl)pentanoate offers π-electron richness, enabling electrophilic aromatic substitution reactions, which are absent in this compound .

Ethyl 5-(3-thienyl)pentanoate is documented in pharmaceutical research for synthesizing sulfur-containing heterocycles, leveraging its thiophene moiety .

Biological Activity

3-Ethoxypentanoate, a compound within the category of esters, has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential applications in medicine.

Chemical Structure and Properties

This compound is an ester formed from pentanoic acid and ethanol. Its chemical structure can be represented as follows:

  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.19 g/mol

The compound's structure contributes to its solubility and reactivity in biological systems, making it a candidate for various pharmacological studies.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, research on related esters has shown their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The mechanism often involves modulation of the NF-κB pathway, which is crucial in inflammatory responses.

Antioxidant Properties

Esters like this compound may also possess antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that certain esters can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Metabolic Pathways

The metabolism of this compound primarily occurs through enzymatic hydrolysis, leading to the release of ethanol and pentanoic acid. This metabolic process is essential for understanding the compound's pharmacokinetics and bioavailability.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study examined the effects of various esters on inflammation markers in murine models. Results indicated that compounds with similar structures to this compound significantly reduced levels of TNF-α and IL-6, key indicators of inflammation .
  • Antioxidant Activity Assessment :
    • Another research focused on evaluating the antioxidant capacity of several esters, including this compound. The study employed DPPH radical scavenging assays, revealing that the compound exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NF-κB pathway
AntioxidantFree radical scavenging

Future Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted to explore its therapeutic potential fully. Future studies should focus on:

  • In Vivo Studies : Assessing the compound's effects in live animal models to evaluate efficacy and safety.
  • Mechanistic Studies : Elucidating the specific molecular pathways influenced by this compound.
  • Clinical Trials : Investigating its potential applications in treating inflammatory diseases or oxidative stress-related conditions.

Q & A

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

  • Methodological Answer : Document:
  • Exact molar ratios (e.g., 1:1.05 substrate:catalyst).
  • Purification methods (e.g., column chromatography with silica gel 60, 20% ethyl acetate/hexane).
  • Environmental controls (e.g., humidity <30% for hygroscopic intermediates) .

Q. What are best practices for presenting spectroscopic data in publications?

  • Methodological Answer :
  • Include raw data (e.g., NMR spectra) in supplementary materials.
  • Annotate peaks with coupling constants (J values) and integration ratios.
  • Use IUPAC nomenclature for chemical shifts and avoid image compression artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxypentanoate
Reactant of Route 2
3-Ethoxypentanoate

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